N-[(2-chlorophenyl)methyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
CAS No.: 868965-10-0
Cat. No.: VC11881115
Molecular Formula: C15H18ClN3O3
Molecular Weight: 323.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868965-10-0 |
|---|---|
| Molecular Formula | C15H18ClN3O3 |
| Molecular Weight | 323.77 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide |
| Standard InChI | InChI=1S/C15H18ClN3O3/c1-2-18-7-8-19(15(22)14(18)21)10-13(20)17-9-11-5-3-4-6-12(11)16/h3-6H,2,7-10H2,1H3,(H,17,20) |
| Standard InChI Key | SGOXDNSBUUAADM-UHFFFAOYSA-N |
| SMILES | CCN1CCN(C(=O)C1=O)CC(=O)NCC2=CC=CC=C2Cl |
| Canonical SMILES | CCN1CCN(C(=O)C1=O)CC(=O)NCC2=CC=CC=C2Cl |
Introduction
N-[(2-chlorophenyl)methyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a complex organic compound with a molecular formula of C15H18ClN3O3 and a CAS number of 868965-10-0. This compound combines a piperazine ring with an acetamide moiety, incorporating a chlorophenyl group. The synthesis and properties of this compound are of interest in pharmaceutical and chemical research due to its potential applications in drug development.
Biological Activity
While specific biological activity data for N-[(2-chlorophenyl)methyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide are not readily available, compounds with similar structures often exhibit antimicrobial, antiviral, or anticancer properties. The presence of a chlorophenyl group and an acetamide linkage suggests potential bioactivity, which could be explored through in vitro and in vivo studies.
Research Findings and Future Directions
Given the limited information available on this specific compound, further research is needed to fully understand its properties and potential applications. This could involve detailed spectroscopic analysis (e.g., NMR, IR) to confirm its structure and biological assays to assess its activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume